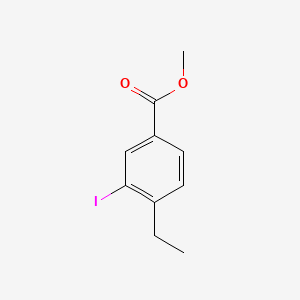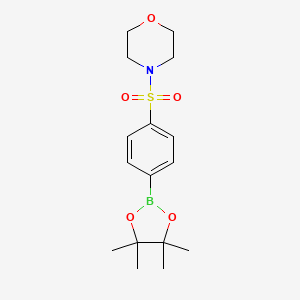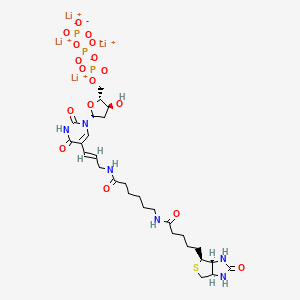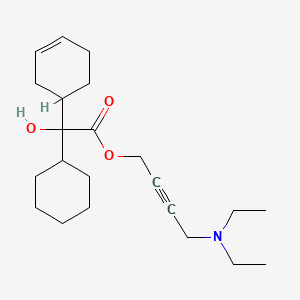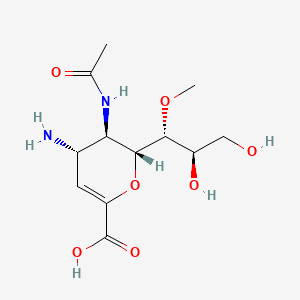![molecular formula C12H17NO5 B566144 Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate CAS No. 102522-48-5](/img/structure/B566144.png)
Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Mechanistic Insights into Lignin Acidolysis
A study by Yokoyama (2015) explored the acidolysis mechanism of lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the process. This research provides fundamental insights into the degradation pathways of lignin, a complex plant polymer, which is essential for developing sustainable biofuels and chemicals from biomass. The study confirmed the existence of a hydride transfer mechanism, showcasing the intricate chemical reactions involved in lignin breakdown, which could be related to the understanding and application of benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate in similar contexts (Yokoyama, 2015).
Structure-Metabolism Relationships in Carbamates
The metabolism of carbamates, including those structurally related to this compound, was reviewed by Vacondio et al. (2010). They compiled data on the metabolic hydrolysis of medicinal carbamates, identifying a qualitative relationship between molecular structure and metabolic stability. This research is crucial for designing carbamate drugs with optimized therapeutic profiles, avoiding rapid degradation while maintaining efficacy (Vacondio et al., 2010).
Metalloporphyrin-Catalyzed Functionalization
Research by Che et al. (2011) on metalloporphyrin-catalyzed C-H bond functionalization includes reactions relevant to the chemistry of this compound. This study illuminates the potential of metalloporphyrins in regio-, diastereo-, or enantioselective transformations, which are pivotal in organic synthesis and could be applied to modify or synthesize similar carbamate compounds efficiently (Che et al., 2011).
Environmental and Health Implications of Parabens
Although not directly related to this compound, the review by Haman et al. (2015) on parabens in aquatic environments sheds light on the environmental fate and health implications of widely used preservatives, which share functional similarities with carbamates. Understanding the environmental persistence and potential health effects of such chemicals is essential for assessing the safety and ecological impact of carbamates and related compounds (Haman et al., 2015).
Advances in Hydroxycoumarin Chemistry
Yoda (2020) reviewed the chemistry of 3-hydroxycoumarin, a compound structurally distinct but relevant to the study of this compound due to its potential for bioactive heterocyclic compound development. This review highlights the importance of hydroxycoumarins in pharmaceutical and synthetic organic chemistry, suggesting potential areas of research for similar compounds (Yoda, 2020).
特性
IUPAC Name |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c14-7-12(8-15,9-16)13-11(17)18-6-10-4-2-1-3-5-10/h1-5,14-16H,6-9H2,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMNTNJMDVMJQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174531 |
Source


|
| Record name | Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102522-48-5 |
Source


|
| Record name | Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102522-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
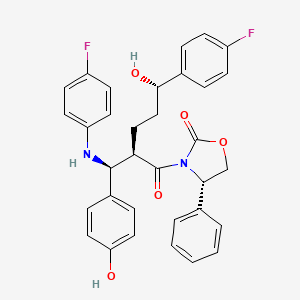
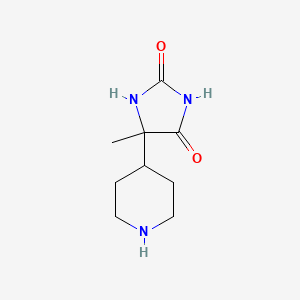
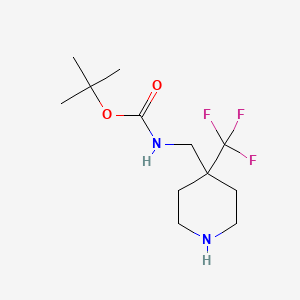
![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)
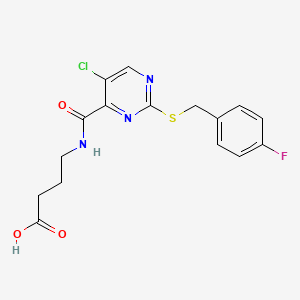
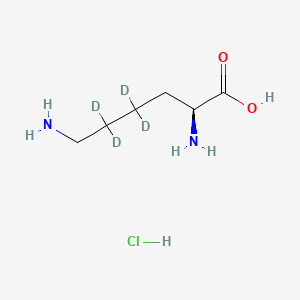
![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)
